molecular formula C15H14N4OS B12129055 1-[2-(1,3-Benzothiazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone CAS No. 672913-45-0

1-[2-(1,3-Benzothiazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone

Cat. No.: B12129055
CAS No.: 672913-45-0
M. Wt: 298.4 g/mol
InChI Key: ZIJFJKIWFDRCRB-UHFFFAOYSA-N
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Description

1-[2-(1,3-Benzothiazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone is a complex organic compound featuring a benzothiazole moiety linked to a dimethylpyrimidine ring via an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,3-Benzothiazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole derivative, which is then coupled with a dimethylpyrimidine precursor. The key steps include:

  • Formation of Benzothiazole Derivative:

      Starting Material: 2-aminobenzenethiol

      Reagents: Bromine, acetic acid

      Conditions: Reflux

      Reaction: Cyclization to form 1,3-benzothiazole

  • Coupling with Dimethylpyrimidine:

      Starting Material: 4,6-dimethylpyrimidine-5-carbaldehyde

      Reagents: Ammonium acetate, acetic acid

      Conditions: Heating

      Reaction: Formation of the intermediate Schiff base, followed by reduction to yield the final product

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1,3-Benzothiazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Corresponding carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-[2-(1,3-Benzothiazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-[2-(1,3-Benzothiazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit key enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

  • 1-[2-(1,3-Benzothiazol-2-ylamino)-4-methylpyrimidin-5-yl]ethanone
  • 1-[2-(1,3-Benzothiazol-2-ylamino)-4,6-dimethylpyridine-5-yl]ethanone

Comparison: Compared to similar compounds, 1-[2-(1,3-Benzothiazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzothiazole and dimethylpyrimidine moieties provides a distinctive set of properties, making it a valuable compound for various applications.

This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications

Properties

CAS No.

672913-45-0

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

1-[2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone

InChI

InChI=1S/C15H14N4OS/c1-8-13(10(3)20)9(2)17-14(16-8)19-15-18-11-6-4-5-7-12(11)21-15/h4-7H,1-3H3,(H,16,17,18,19)

InChI Key

ZIJFJKIWFDRCRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3S2)C)C(=O)C

solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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